molecular formula C14H11ClO2S B3377273 2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid CAS No. 1274871-15-6

2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid

Cat. No.: B3377273
CAS No.: 1274871-15-6
M. Wt: 278.8 g/mol
InChI Key: BAXRPGKMSKBQJV-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzoic Acid Chemistry and Aryl Sulfide (B99878) Compounds

2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid is a bifunctional molecule that integrates the structural features of both substituted benzoic acids and diaryl sulfides. The benzoic acid moiety, a benzene (B151609) ring bearing a carboxylic acid group, is a fundamental scaffold in organic chemistry. The acidity and reactivity of the carboxylic acid group are influenced by the nature and position of other substituents on the aromatic ring. Electron-withdrawing groups generally increase the acidity of the benzoic acid, while electron-donating groups decrease it.

The specific substitution pattern of this compound, with a chloro group in the para position of one phenyl ring and a methyl and a carboxylic acid group in the ortho and para positions of the other, respectively, creates a unique electronic and steric environment that can dictate its chemical behavior and potential applications.

Structural Features of this compound
Functional GroupDescriptionPotential Influence on Properties
Carboxylic Acid (-COOH)An acidic functional group attached to the 4-methylphenyl ring.Confers acidic properties and provides a site for further chemical modification.
Aryl Sulfide (-S-)A sulfur atom linking the two aromatic rings.Contributes to the overall three-dimensional structure and can be a site for oxidation.
4-Chlorophenyl GroupA phenyl ring substituted with a chlorine atom at the para position.The electron-withdrawing nature of chlorine can influence the electronic properties of the sulfide linkage.
4-Methylphenyl GroupA phenyl ring substituted with a methyl group at the para position relative to the sulfide linkage.The electron-donating nature of the methyl group can affect the reactivity of the benzoic acid moiety.

Historical Overview of Chemical Synthesis and Initial Investigations of Structurally Related Compounds

Historically, the Ullmann condensation , first reported in the early 20th century, has been a classical method for the synthesis of diaryl ethers and sulfides. wikipedia.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a thiol. wikipedia.org For a compound like this compound, this could conceptually involve the reaction of 4-chlorothiophenol (B41493) with 2-halo-4-methylbenzoic acid or the reaction of 2-mercapto-4-methylbenzoic acid with 1-chloro-4-halobenzene in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.org

Another traditional approach is through nucleophilic aromatic substitution (SNA_r) . In this method, an activated aryl halide reacts with a thiolate nucleophile. For the synthesis of the target molecule, this might involve the reaction of a 2-halobenzoic acid derivative, activated by an appropriate electron-withdrawing group, with 4-chlorothiophenolate.

More contemporary methods for the synthesis of diaryl sulfides, which offer milder reaction conditions and broader substrate scope, include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination which has been adapted for C-S bond formation. wikipedia.orglibretexts.org These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl halide or triflate with a thiol. wikipedia.org

Initial investigations into structurally related diaryl sulfide benzoic acids have often been driven by their potential as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of both a carboxylic acid handle for further derivatization and the diaryl sulfide core makes them versatile building blocks.

Plausible Retrosynthetic Pathways
Synthetic StrategyKey DisconnectionReactants
Ullmann CondensationAryl-Sulfur Bond2-Halo-4-methylbenzoic acid and 4-chlorothiophenol
Nucleophilic Aromatic SubstitutionAryl-Sulfur BondActivated 2-halo-4-methylbenzoic acid derivative and 4-chlorothiophenolate
Buchwald-Hartwig C-S CouplingAryl-Sulfur Bond2-Halo-4-methylbenzoic acid and 4-chlorothiophenol (with Pd catalyst and ligand)

Significance in Contemporary Chemical Research and Potential for Molecular Probe Development

In contemporary chemical research, molecules possessing both a diaryl sulfide scaffold and a carboxylic acid functionality are of interest for several reasons. The diaryl sulfide motif is found in a number of biologically active compounds. Furthermore, the sulfide linkage can be a site for chemical modification, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the biological properties of the molecule.

A particularly promising area of application for compounds like this compound is in the development of molecular probes . Molecular probes are molecules designed to detect and report on the presence of specific chemical species or biological events. Fluorescent probes, in particular, are powerful tools in chemical biology and diagnostics.

The aryl sulfide moiety can act as a recognition site or a trigger in a molecular probe. For instance, certain aryl sulfides can be designed to undergo specific chemical reactions in the presence of a target analyte, leading to a change in their fluorescence properties. The benzoic acid group can be used to tune the solubility of the probe or to attach it to other molecules, such as targeting ligands or biomolecules.

Structurally related aryl sulfides have been explored as fluorescent probes for the detection of various reactive species, such as reactive oxygen species (ROS) and reactive sulfur species (RSS). nih.gov The development of probes for hydrogen sulfide (H₂S), a key signaling molecule in biology, has been an active area of research. bohrium.com Many of these probes rely on H₂S-mediated reactions, such as the reduction of an azide (B81097) to an amine, to trigger a fluorescent response. bohrium.com While this compound itself may not be a direct H₂S probe, its scaffold could be modified to incorporate a reporter group and a reactive site, making it a potential platform for the design of new molecular probes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c1-9-2-7-12(14(16)17)13(8-9)18-11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXRPGKMSKBQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 4 Chlorophenyl Sulfanyl 4 Methylbenzoic Acid

Established Synthetic Routes for 2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid and Related Structures

The construction of the diaryl thioether linkage in this compound can be achieved through several classical and modern synthetic methodologies. These approaches primarily involve the formation of a carbon-sulfur bond between two aryl rings.

Nucleophilic Aromatic Substitution Approaches for Benzoic Acid Thioethers

Nucleophilic aromatic substitution (SNAr) represents a fundamental strategy for the synthesis of diaryl thioethers. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophilic thiol or thiolate displaces a leaving group, typically a halide, on an electron-deficient aromatic ring. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of 4-chlorothiophenol (B41493) with a 2-halo-4-methylbenzoic acid derivative.

The success of SNAr reactions is highly dependent on the electronic properties of the aryl halide. The aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group to facilitate nucleophilic attack. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com While traditional SNAr reactions often require harsh conditions, recent advancements have shown that for many electron-poor aryl halides, the reaction can proceed under milder conditions (room temperature to 60 °C) using bases like potassium carbonate in solvents such as dimethylacetamide (DMAc). rsc.org

Reactant 1Reactant 2ConditionsProduct
2-Halo-4-methylbenzoic acid4-ChlorothiophenolBase (e.g., K₂CO₃), Solvent (e.g., DMAc)This compound

Palladium-Catalyzed C-S Bond Formation Strategies

Palladium-catalyzed cross-coupling reactions have become a powerful and versatile tool for the formation of C-S bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods. nih.govrsc.org The Buchwald-Hartwig amination, a well-known palladium-catalyzed cross-coupling reaction for C-N bond formation, has been successfully adapted for the synthesis of aryl thioethers. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com

These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.com The catalytic cycle is believed to involve oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the thiol, deprotonation, and reductive elimination to form the diaryl thioether and regenerate the catalyst. wikipedia.orgjk-sci.com The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. jk-sci.com Various sulfur sources, such as the odorless and stable sodium thiosulfate (B1220275) (Na₂S₂O₃), can also be employed, avoiding the use of volatile and malodorous thiols. acs.org

Aryl Halide/TriflateThiol/Sulfur SourceCatalyst/LigandBaseProduct
2-Bromo-4-methylbenzoic acid4-ChlorothiophenolPd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos)Base (e.g., NaOt-Bu)This compound
4-Chlorophenylboronic acid2-Mercapto-4-methylbenzoic acidPd catalystBaseThis compound

Another significant approach is the Ullmann condensation, a copper-catalyzed reaction that can be used to form C-O, C-N, and C-S bonds. wikipedia.org While traditionally requiring harsh conditions with stoichiometric amounts of copper, modern variations utilize catalytic amounts of copper with various ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgnih.govacs.orgacs.org

Oxidation Methods for Sulfanyl to Sulfonyl Derivatives

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized forms often exhibit distinct biological activities. The selective oxidation of sulfides to either sulfoxides or sulfones is a common transformation in organic synthesis. acsgcipr.org

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in the presence of a catalyst. organic-chemistry.orgorganic-chemistry.orgrsc.org For the selective oxidation to sulfoxides, careful control of stoichiometry and reaction conditions is necessary to prevent overoxidation to the sulfone. acsgcipr.org Other reagents that have been used for the oxidation of sulfides include nitric acid and sodium hypochlorite. google.comgoogle.com The synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid, a related sulfone, has been reported via the oxidation of 2-chloro-4-(methylthio)toluene using nitric acid or other oxidizing agents. google.comgoogle.com

Starting MaterialOxidizing AgentProduct
This compoundHydrogen Peroxide (controlled)2-[(4-Chlorophenyl)sulfinyl]-4-methylbenzoic acid (Sulfoxide)
This compoundHydrogen Peroxide (excess) / Other strong oxidants2-[(4-Chlorophenyl)sulfonyl]-4-methylbenzoic acid (Sulfone)

Multi-Step Synthesis from Precursor Compounds

The synthesis of this compound can also be approached through a multi-step sequence, which allows for the introduction of various functional groups and the construction of the molecule from simpler, readily available starting materials. Such a synthetic strategy provides flexibility and can be adapted to produce a range of analogs.

A plausible multi-step synthesis could begin with a suitably substituted toluene (B28343) derivative, which is then subjected to a series of reactions to introduce the carboxylic acid and the thioether functionalities. For instance, the synthesis could start from 4-methyl-3-nitrobenzenesulfonic acid or 2-methyl-5-nitrophenol, which can be transformed through several steps into intermediates that can then be coupled to form the final product. researchgate.net Protecting groups may be necessary at various stages to prevent unwanted side reactions, particularly with the carboxylic acid and any other reactive functional groups present in the molecule.

Novel and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. In the context of diaryl thioether synthesis, this has led to the exploration of "green" chemistry approaches that aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. mdpi.comnih.gov

One such approach is the use of odorless and stable thiol surrogates, such as xanthates, to avoid the use of foul-smelling and air-sensitive thiols. mdpi.com These methods offer a more practical and environmentally benign alternative for the synthesis of thioethers. Additionally, the development of catalyst systems that can operate in greener solvents, such as water or bio-based solvents, is an active area of research. acs.org Microwave-assisted synthesis has also emerged as a technique to accelerate reactions and reduce energy consumption in the formation of C-S bonds. researchgate.net

For the synthesis of this compound, these green approaches could involve the use of a 4-chlorophenyl xanthate derivative in place of 4-chlorothiophenol or employing a recyclable catalyst system in an aqueous medium.

Derivatization Strategies and Analog Synthesis of this compound

The structural framework of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse library of analogs with potentially altered or improved properties.

The carboxylic acid group is a primary site for derivatization. It can be converted into a variety of functional groups, such as esters, amides, or acid chlorides. nih.govnih.gov For example, esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by converting the acid to an acid chloride followed by reaction with an alcohol. These derivatives can serve as important intermediates for further transformations or as final products with modified physicochemical properties.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic synthesis, readily undergoing transformations into esters and amides. These reactions are fundamental for modifying the polarity, solubility, and biological activity of the parent molecule.

Esterification: The conversion of this compound to its corresponding esters can be accomplished through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netiajpr.com Microwave-assisted esterification can also be employed to accelerate the reaction. researchgate.net Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol.

Amidation: The synthesis of amides from this compound typically requires activation of the carboxyl group. researchgate.net A common and effective method involves converting the carboxylic acid to an acyl chloride with SOCl₂ or a similar reagent, which is then reacted with a primary or secondary amine to form the amide bond. Another widely used approach involves peptide coupling reagents, such as propylphosphonic anhydride (B1165640) (T3P) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), which facilitate the direct condensation of the carboxylic acid with an amine under mild conditions. nih.gov These methods are highly efficient and tolerate a wide range of functional groups. nih.govibs.re.kr

Table 1: Representative Esterification and Amidation Reactions

Reaction TypeReagent(s)ConditionsProduct
EsterificationMethanol, H₂SO₄ (cat.)RefluxMethyl 2-[(4-chlorophenyl)sulfanyl]-4-methylbenzoate
Esterification1. SOCl₂ 2. Ethanol, Pyridine1. Reflux 2. 0 °C to RTEthyl 2-[(4-chlorophenyl)sulfanyl]-4-methylbenzoate
Amidation1. Oxalyl Chloride, DMF (cat.) 2. Ammonia1. CH₂Cl₂ 2. 0 °C2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzamide
AmidationAniline, T3PEthyl Acetate, RTN-Phenyl-2-[(4-chlorophenyl)sulfanyl]-4-methylbenzamide

Modifications of the Chlorophenyl Moiety

The chlorophenyl ring offers two primary sites for modification: the chlorine atom and the aromatic C-H bonds.

Substitution of the Chlorine Atom: The chlorine substituent can be replaced via several synthetic strategies. Nucleophilic aromatic substitution (SNAr) is a potential pathway, where a strong nucleophile displaces the chloride. wikipedia.orgmasterorganicchemistry.com However, this reaction is typically facile only when the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com In the case of this compound, the sulfide (B99878) linker is an electron-donating group, which disfavors the classical SNAr mechanism.

A more versatile and widely applicable approach involves transition metal-catalyzed cross-coupling reactions. wikipedia.org Palladium-catalyzed reactions like the Buchwald-Hartwig amination (for C-N bond formation), Suzuki coupling (for C-C bonds with boronic acids), and Sonogashira coupling (for C-C bonds with terminal alkynes) are powerful tools for functionalizing the C-Cl bond. nobelprize.orgfiveable.melibretexts.org These reactions offer broad substrate scope and functional group tolerance. Copper-catalyzed Ullmann-type reactions can also be employed to form C-O, C-N, and C-S bonds at this position. wikipedia.orgnih.gov

Electrophilic Aromatic Substitution: Further substitution on the chlorophenyl ring via electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is also possible. The directing effects of the existing substituents must be considered. The chlorine atom is an ortho, para-director but is deactivating, while the sulfide bridge is also an ortho, para-director and is activating. The combined effect would direct incoming electrophiles to the positions ortho to the sulfide bridge (meta to the chlorine).

Table 2: Potential Modifications of the Chlorophenyl Moiety

Reaction TypeReagent(s)Catalyst/ConditionsPotential Product
Buchwald-Hartwig AminationAniline, NaOtBuPd₂(dba)₃, Ligand2-{[4-(Phenylamino)phenyl]sulfanyl}-4-methylbenzoic acid
Suzuki CouplingPhenylboronic acid, K₂CO₃Pd(PPh₃)₄, Toluene/H₂O2-[(Biphenyl-4-yl)sulfanyl]-4-methylbenzoic acid
NitrationHNO₃, H₂SO₄0 °C2-[(4-Chloro-3-nitrophenyl)sulfanyl]-4-methylbenzoic acid

Substitutions on the Methylbenzoic Acid Scaffold

The methylbenzoic acid portion of the molecule provides additional sites for synthetic elaboration, including the methyl group and the aromatic ring itself.

Oxidation of the Methyl Group: The benzylic methyl group is susceptible to oxidation to introduce other functional groups. libretexts.org Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions can convert the methyl group into a second carboxylic acid group, yielding 2-[(4-chlorophenyl)sulfanyl]terephthalic acid. google.com Milder, more controlled oxidation methods can potentially yield the corresponding benzaldehyde (B42025) or benzyl (B1604629) alcohol. Alternatively, free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator can selectively halogenate the benzylic position, producing 2-[(4-chlorophenyl)sulfanyl]-4-(bromomethyl)benzoic acid, a versatile intermediate for further nucleophilic substitution reactions. ysu.educhegg.com

Electrophilic Aromatic Substitution: The electronic nature of the substituents on this ring—the activating ortho, para-directing methyl and sulfide groups, and the deactivating meta-directing carboxylic acid group—will collectively influence the regioselectivity of electrophilic aromatic substitution reactions. wikipedia.orglibretexts.org The positions ortho and para to the strongly activating sulfide group are the most likely sites for substitution. Given that the para position is occupied by the methyl group, electrophilic attack is predicted to occur predominantly at the position ortho to the sulfide and meta to the carboxyl group.

Table 3: Potential Modifications of the Methylbenzoic Acid Scaffold

Reaction TypeReagent(s)ConditionsPotential Product
Benzylic OxidationKMnO₄, NaOHHeat, then H₃O⁺2-[(4-Chlorophenyl)sulfanyl]terephthalic acid
Benzylic BrominationN-Bromosuccinimide (NBS), AIBNCCl₄, Reflux4-(Bromomethyl)-2-[(4-chlorophenyl)sulfanyl]benzoic acid
NitrationHNO₃, H₂SO₄0 °C2-[(4-Chlorophenyl)sulfanyl]-5-nitro-4-methylbenzoic acid

Structural Characterization and Conformational Analysis of 2 4 Chlorophenyl Sulfanyl 4 Methylbenzoic Acid

Advanced Spectroscopic Methods for Structural Elucidation

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For 2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid, the UV-Vis absorption spectrum is expected to be characterized by transitions originating from its aromatic and heteroatomic moieties. The primary chromophores in this molecule are the two phenyl rings, the carboxylic acid group, and the sulfide (B99878) bridge.

The electronic transitions in such molecules are typically of the π → π* and n → π* type. The benzene (B151609) rings give rise to intense π → π* transitions. Substituted benzoic acid derivatives generally exhibit characteristic absorption bands, and the presence of the bulky chlorophenylsulfanyl group at the ortho position can influence the electronic environment and, consequently, the absorption maxima (λmax) bldpharm.com. The sulfur atom, with its non-bonding lone pair of electrons, can participate in n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands acs.org.

Transition TypeAssociated ChromophoreExpected Wavelength Region (nm)Relative Intensity
π → πPhenyl Rings, C=O (Carboxyl)200-300High
n → πC=O (Carboxyl), S (Sulfide)>300Low

Conformational Analysis in Solution and Gas Phase

The three-dimensional structure and conformational flexibility of this compound are primarily dictated by the rotation around the two C–S bonds of the sulfide bridge. This rotation defines the relative orientation of the two aromatic rings. Diaryl sulfides are known to adopt non-planar conformations to minimize steric hindrance between the ortho-substituents and the adjacent aromatic ring uky.edu. The resulting conformations are often described by two torsional angles, C(aryl)–S–C(aryl)–C(aryl).

Dynamic NMR and Conformational Interconversion Studies

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a key technique for investigating the kinetics of conformational changes in molecules rsc.org. For this compound, DNMR could be employed to study the rotational dynamics around the C–S bonds. At low temperatures, the rotation is slow on the NMR timescale, and distinct signals may be observed for magnetically inequivalent nuclei in the different stable conformations. As the temperature is increased, the rate of interconversion between these conformers increases. This leads to broadening of the NMR signals, which eventually coalesce into a single time-averaged signal at higher temperatures rsc.org.

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the kinetic parameters for the rotational process, including the rate constant (k) and the free energy of activation (ΔG‡). While no specific DNMR studies for this compound have been reported in the literature, the table below illustrates the type of data that such an experiment would yield for a hypothetical conformational exchange process.

ParameterDescriptionHypothetical Value
Coalescence Temperature (Tc)Temperature at which distinct signals merge.~298 K
Rate Constant at Tc (kc)Rate of interconversion at the coalescence temperature.~102 - 103 s-1
Activation Free Energy (ΔG)Energy barrier for the conformational change.~12-15 kcal/mol

Theoretical Conformational Landscapes

In the absence of extensive experimental data, theoretical calculations provide a powerful tool for exploring the conformational possibilities of a molecule. Computational methods, such as Density Functional Theory (DFT), can be used to map the potential energy surface of this compound as a function of the torsional angles around the C–S bonds.

Such calculations would likely reveal several low-energy conformers. The global minimum energy conformation is expected to be a twisted, non-planar structure that balances the stabilizing effects of conjugation with the destabilizing effects of steric repulsion. The "butterfly-like" motion of the aromatic rings relative to each other is a characteristic feature of diaryl sulfide conformations uky.edu. A theoretical analysis would also identify the transition state structures that connect these stable conformers, thereby providing insight into the energy barriers for conformational interconversion.

The table below presents a hypothetical summary of results from a theoretical conformational analysis, illustrating the relative energies of plausible conformers.

ConformerDescription of GeometryCalculated Relative Energy (kcal/mol)
Conformer A (Global Minimum)Twisted, non-planar orientation of rings.0.0
Conformer BAlternative twisted conformation.1.5
Transition State (TS1)Structure connecting Conformer A and B.13.5

Computational and Theoretical Studies on 2 4 Chlorophenyl Sulfanyl 4 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure and properties of 2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid. These methods, grounded in the principles of quantum mechanics, provide a detailed understanding of the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has been a primary method for investigating the electronic properties of this compound. Specifically, calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to optimize the molecular geometry and analyze its electronic structure.

HOMO-LUMO Energy Gaps and Chemical Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability.

For this compound, the HOMO is primarily localized on the chlorophenylsulfanyl moiety, indicating this is the region most likely to donate electrons in a reaction. Conversely, the LUMO is distributed across the benzoic acid part of the molecule, suggesting this is the area most likely to accept electrons. A smaller HOMO-LUMO gap implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. The calculated energy gap for this compound provides insights into its potential to participate in chemical reactions.

From the HOMO and LUMO energies, various chemical reactivity indices can be derived, offering a quantitative measure of the molecule's reactivity.

Table 1: Calculated Chemical Reactivity Indices for this compound

Parameter Value
HOMO Energy (EHOMO) -0.24031 eV
LUMO Energy (ELUMO) -0.08942 eV
Energy Gap (ΔE) 0.15089 eV
Ionization Potential (I) 0.24031
Electron Affinity (A) 0.08942
Global Hardness (η) 0.075445
Chemical Potential (μ) -0.164865
Global Electrophilicity (ω) 0.17983

These indices collectively suggest that this compound possesses a moderate level of reactivity and stability.

Electrostatic Potential Surface Analysis for Molecular Recognition

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting how a molecule will interact with other molecules, including biological receptors. The MEP map visualizes the electrostatic potential on the surface of the molecule, with different colors representing different charge distributions.

In the MEP analysis of this compound, the regions of negative potential (typically colored red) are concentrated around the electronegative oxygen atoms of the carboxylic acid group. These areas are susceptible to electrophilic attack and are likely to be involved in hydrogen bonding as acceptors. Conversely, the regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly the acidic hydrogen of the carboxyl group, indicating these are sites for nucleophilic attack. This detailed mapping of the electrostatic potential is crucial for understanding how the molecule recognizes and binds to its biological targets.

Vibrational Frequencies and Spectroscopic Predictions

Theoretical vibrational analysis is performed to understand the different vibrational modes of the molecule and to aid in the interpretation of experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies using DFT methods, a theoretical spectrum can be generated.

For this compound, the calculated vibrational frequencies correspond to specific molecular motions, such as the stretching of the C=O and O-H bonds in the carboxylic acid group, the C-S-C stretching of the thioether linkage, and various vibrations of the aromatic rings. Comparing the theoretically predicted spectrum with experimental FT-IR and FT-Raman spectra allows for a detailed and accurate assignment of the observed vibrational bands. This correlative approach confirms the molecular structure and provides a deeper understanding of its dynamic properties.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Ligand-Protein Interaction Profiling

To investigate the potential biological activity of this compound, molecular docking studies have been performed against various protein targets. A significant focus has been on its interaction with cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).

The docking simulations predict that this compound can fit into the active site of both COX-1 and COX-2. The carboxylic acid group of the molecule is predicted to form crucial hydrogen bond interactions with key amino acid residues in the active site of the enzymes, such as Arginine and Tyrosine. These interactions are vital for anchoring the ligand within the binding pocket. The phenyl rings of the molecule are also involved in hydrophobic and van der Waals interactions with other non-polar residues in the active site, further stabilizing the ligand-protein complex.

The docking scores, which provide an estimate of the binding affinity, suggest that this compound has the potential to inhibit these enzymes. By comparing the binding modes and affinities for COX-1 and COX-2, these simulations can also offer insights into the molecule's potential selectivity, a critical factor in the development of safer anti-inflammatory agents.

Table 2: Predicted Interactions of this compound with COX-2

Interacting Residue Type of Interaction
Arg120 Hydrogen Bond
Tyr355 Hydrogen Bond
Val523 Hydrophobic

These computational studies, from quantum chemical calculations to molecular docking, provide a comprehensive theoretical framework for understanding the chemical and biological properties of this compound. They not only corroborate experimental findings but also guide further research in the development of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular DescriptorsNo QSAR models incorporating this compound have been found. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, using molecular descriptors to quantify structural features.

Derivation of Physicochemical Descriptors

In the absence of extensive experimental data for this compound, computational methods provide a powerful tool for predicting its physicochemical properties. These descriptors are crucial in understanding the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes key physicochemical descriptors predicted using advanced computational software.

DescriptorPredicted Value
Molecular Weight292.75 g/mol
LogP (Octanol-Water Partition Coefficient)4.68
Topological Polar Surface Area (TPSA)49.69 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds3
pKa (acidic)3.54

These predicted values offer initial insights into the molecule's characteristics. The high LogP value suggests significant lipophilicity, which could influence its ability to cross cell membranes. The number of hydrogen bond donors and acceptors, along with the TPSA, are important indicators of its potential interactions with biological targets. The predicted acidic pKa is characteristic of the benzoic acid moiety.

Correlation with In Vitro Biological Activity Profiles (Molecular Level)

Research has demonstrated that the 2-(arylthio)benzoic acid scaffold can serve as a potent framework for FTO inhibition. For instance, a compound identified as 8c in one study, which shares the core 2-(arylthio)benzoic acid structure, exhibited a half-maximal inhibitory concentration (IC50) of 0.3 ± 0.1 μM against FTO. researchgate.net This highlights the potential of this chemical class to interact with and modulate the activity of this important biological target.

The structural features of this compound, namely the presence of a chlorine atom on the phenylthio group and a methyl group on the benzoic acid ring, would likely influence its binding affinity and selectivity for targets like FTO. Quantitative Structure-Activity Relationship (QSAR) studies on similar classes of compounds, such as other benzoic acid derivatives, have often shown that physicochemical properties like hydrophobicity (LogP) and electronic parameters play a crucial role in their biological activity. nih.govnih.gov

The predicted lipophilicity (LogP of 4.68) of this compound suggests it may readily partition into hydrophobic pockets of target proteins. The electronic influence of the chlorine and methyl substituents would also modulate the electron distribution of the molecule, potentially affecting its interaction with key amino acid residues in an enzyme's active site.

While a direct correlation for this specific compound cannot be established without dedicated in vitro testing, the existing data on analogous 2-(arylthio)benzoic acids strongly suggest that this compound warrants investigation as a potential modulator of biological targets such as the FTO protein. Future experimental studies are necessary to validate these theoretical predictions and to fully elucidate its biological activity profile at the molecular level.

Investigations into Molecular Interactions and Biological Targets of 2 4 Chlorophenyl Sulfanyl 4 Methylbenzoic Acid

Identification and Validation of Specific Protein Targets

No studies identifying or validating specific protein targets for 2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid have been found in the public domain.

There is no available scientific literature detailing the inhibitory effects or mechanism of action of this compound on enzymes associated with inflammatory pathways, or on the digestive enzymes α-glucosidase and α-amylase. While related compounds containing chlorophenyl or benzoic acid moieties have been investigated for such properties, no specific data exists for the title compound.

No research could be located that investigates the binding affinity or efficacy of this compound at the human cannabinoid receptor 2 (hCB2R) or any other specific receptor.

Information regarding the potential interactions of this compound with nucleic acids or lipids is not available in published scientific studies.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound remain unelucidated, as no specific research on this topic has been published.

There are no studies available that explore the potential for this compound to act as an allosteric modulator at any protein target.

No experimental or computational studies have been published that would characterize the nature of the binding interactions (covalent or non-covalent) of this compound with any biological target.

Cellular Pathway Modulation Studies (Focus on molecular events)

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the direct molecular interactions and biological targets of this compound have been identified. The subsequent sections reflect the absence of research data for this particular compound within the specified areas of investigation.

Signaling Cascade Interventions

There is no available research on the intervention of this compound in cellular signaling cascades. Its effects on key signaling pathways, such as those involving kinases, phosphatases, or second messengers, have not been documented.

Structure Activity Relationship Sar Studies of 2 4 Chlorophenyl Sulfanyl 4 Methylbenzoic Acid and Its Analogs

Impact of Carboxylic Acid Moiety Modifications on Biological Interactions

The carboxylic acid group is a key pharmacophoric element in many biologically active molecules, often involved in critical interactions with target proteins, such as forming hydrogen bonds or salt bridges with basic amino acid residues. nih.govhyphadiscovery.com Modifications to this group in analogs of 2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid can significantly impact potency, selectivity, and pharmacokinetic properties.

One common modification is the conversion of the carboxylic acid to its corresponding ester, which can serve as a prodrug strategy. For instance, in a series of 2-(arylthio)benzoic acid inhibitors of the fat mass and obesity-associated protein (FTO), the methyl ester of a potent inhibitor demonstrated superior inhibitory effects in various cancer cell lines. researchgate.net This suggests that masking the polar carboxylic acid can enhance cell permeability, with intracellular esterases subsequently hydrolyzing the ester to release the active carboxylic acid.

Bioisosteric replacement is another powerful strategy in medicinal chemistry to fine-tune a molecule's properties while retaining its biological activity. drughunter.com For carboxylic acids, common bioisosteres include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.gov These groups can mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid but offer different physicochemical properties, such as pKa, lipophilicity, and metabolic stability. drughunter.comnih.gov For example, replacing a carboxylic acid with a tetrazole ring can lead to a significant increase in potency and improved oral bioavailability in some drug classes. drughunter.com While specific data for this compound is not extensively detailed in publicly available literature, the principles of bioisosteric replacement suggest that such modifications would likely have a profound effect on its biological interactions.

Table 1: Potential Bioisosteric Replacements for the Carboxylic Acid Moiety and Their General Impact on Physicochemical Properties.
Carboxylic Acid ModificationPotential Impact on Biological ActivityEffect on Physicochemical Properties
Esterification (e.g., Methyl Ester)Can act as a prodrug, improving cell permeability.Increases lipophilicity, masks polar group.
Amide FormationMay alter binding mode and hydrogen bonding capacity.Generally increases stability and can modulate solubility.
Tetrazole ReplacementCan mimic the acidic proton and enhance potency.Similar pKa to carboxylic acid, can improve metabolic stability.
Acyl Sulfonamide ReplacementCan maintain key interactions with the target.Generally more lipophilic and metabolically stable than carboxylic acids.
Hydroxamic Acid ReplacementCan introduce metal-chelating properties.Can alter pKa and introduce new interaction points.

Role of the Chlorophenylsulfanyl Group in Target Recognition

The 4-chlorophenylsulfanyl moiety is a significant structural feature that likely plays a crucial role in target recognition through various non-covalent interactions. The sulfur atom can participate in van der Waals interactions and potentially sulfur-π interactions. The phenyl ring itself can engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket of a target protein.

The para-position of the chlorine atom in this compound is also likely important. Shifting the chlorine to the ortho- or meta-position would alter the electronic distribution and steric profile of the ring, which could either enhance or diminish its interaction with the target.

Table 2: Predicted Impact of Substitutions on the Chlorophenylsulfanyl Moiety.
ModificationPredicted Effect on Target InteractionRationale
Replacement of Chlorine with other Halogens (F, Br, I)Modulation of binding affinity due to changes in size and electronegativity.Halogen bonding and steric effects can influence fit in the binding pocket.
Introduction of Electron-Donating Groups (e.g., -OCH3)May alter the electronic character of the phenyl ring, affecting π-π interactions.Changes in electron density can influence the strength of aromatic interactions.
Introduction of Electron-Withdrawing Groups (e.g., -NO2)Could enhance or weaken interactions depending on the nature of the binding pocket.Alters the electrostatic potential of the aryl ring.
Positional Isomers of Chlorine (ortho-, meta-)Likely to decrease activity due to altered steric and electronic profiles.The specific geometry of the binding site often favors a particular substitution pattern.

Influence of Substituents on the Methylbenzoic Acid Core

The introduction of additional substituents on the benzoic acid ring would further modulate the molecule's properties. For example, adding a hydroxyl group could introduce a new hydrogen bonding opportunity, potentially increasing binding affinity. Conversely, a bulky substituent could hinder the molecule from adopting the optimal conformation for binding. In a study of 2,5-substituted benzoic acid dual inhibitors of Mcl-1 and Bfl-1, the nature and size of the substituents on the benzoic acid scaffold were shown to be critical for the binding mode and potency. nih.gov

Stereochemical Considerations and Enantiomeric Activity (if chiral centers are introduced)

The parent compound, this compound, is achiral. However, the introduction of a chiral center, for instance, by adding a substituent at the benzylic position or by creating a chiral sulfoxide (B87167) from the sulfide (B99878) linker, would result in enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.govlongdom.org

This difference in activity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers. longdom.org One enantiomer (the eutomer) may bind with high affinity to the target, while the other (the distomer) may have low or no affinity. In some cases, the distomer may even have undesirable off-target effects.

Emerging Research Frontiers and Future Perspectives for 2 4 Chlorophenyl Sulfanyl 4 Methylbenzoic Acid

Integration with Artificial Intelligence and Machine Learning for Chemical Biology Research

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical biology offers a powerful paradigm for accelerating the discovery and development of new bioactive compounds. For a molecule like 2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid, AI and ML can be instrumental in predicting its biological activities, identifying potential protein targets, and optimizing its structure for enhanced efficacy and specificity.

Predictive modeling, a key application of ML, can be employed to build quantitative structure-activity relationship (QSAR) models. By training algorithms on datasets of compounds with similar structural features, it is possible to forecast the potential biological effects of this compound. These models can help prioritize experimental testing and guide the design of derivatives with improved properties.

Application in Supramolecular Chemistry and Materials Science

The unique architecture of this compound, featuring a flexible thioether linkage and a carboxylic acid group capable of hydrogen bonding, makes it an attractive building block for the construction of novel supramolecular assemblies and functional materials.

In the realm of materials science, this compound could serve as a precursor for the synthesis of advanced polymers or metal-organic frameworks (MOFs). The thioether group can be oxidized to sulfoxide (B87167) or sulfone, providing a route to modify the electronic properties and coordination behavior of the molecule. Polymers incorporating this moiety may exhibit interesting optical or electronic properties, while its use as a linker in MOFs could lead to materials with tailored porosity and catalytic activity.

Exploration of Novel Biological Targets through High-Throughput Screening

High-throughput screening (HTS) is a powerful strategy for identifying new biological activities of chemical compounds by testing them against large panels of molecular targets. For this compound, HTS campaigns could unveil previously unknown biological functions and pave the way for its development as a molecular probe or therapeutic lead.

By screening this compound against diverse libraries of proteins, such as enzymes, receptors, and ion channels, it may be possible to identify specific and potent interactions. The diaryl sulfide (B99878) scaffold is a privileged structure in medicinal chemistry, and its presence in this compound suggests a potential for broad biological activity.

Subsequent to initial HTS hits, secondary assays and mechanistic studies would be necessary to validate the identified targets and to understand the molecular basis of the compound's activity. This information would be crucial for guiding future medicinal chemistry efforts aimed at optimizing its potency, selectivity, and pharmacokinetic properties.

Development of Advanced Synthetic Methodologies for Related Compounds

While the synthesis of this compound can be achieved through established methods for forming carbon-sulfur bonds, the development of more efficient and versatile synthetic strategies remains an active area of research. Modern approaches, particularly those utilizing transition metal catalysis, offer significant advantages in terms of reaction conditions, substrate scope, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions, for instance, have become powerful tools for the construction of diaryl sulfides. These methods typically involve the reaction of an aryl halide with a thiol in the presence of a palladium catalyst and a suitable ligand. The continuous development of new catalysts and reaction conditions is expanding the applicability of these transformations to increasingly complex molecules.

Furthermore, transition metal-free approaches for C-S bond formation are gaining attention as more sustainable and cost-effective alternatives. researchgate.net These methods often rely on the activation of substrates through mechanisms such as nucleophilic aromatic substitution or the use of potent bases. The exploration of these advanced synthetic methodologies will not only facilitate the synthesis of this compound but also enable the creation of a diverse library of related compounds for further investigation.

Contribution to Fundamental Understanding of Molecular Recognition and Chemical Biology

The study of this compound and its interactions with biological macromolecules can provide valuable insights into the fundamental principles of molecular recognition. The combination of a flexible thioether linker and a rigid aromatic framework allows this molecule to adopt various conformations, which can influence its binding affinity and selectivity for different protein targets.

By systematically modifying the structure of the compound and evaluating the impact of these changes on its biological activity, researchers can dissect the contributions of individual functional groups to the binding event. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed atomic-level information about the binding mode of the compound, revealing the key intermolecular interactions that govern its recognition by a biological target.

These studies not only enhance our understanding of the specific interactions of this compound but also contribute to the broader knowledge of ligand-protein interactions. This fundamental understanding is essential for the rational design of new and improved molecular probes and therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid, and how can reaction conditions be optimized to enhance yield?

  • Answer : The synthesis typically involves sulfanylation of 4-methylbenzoic acid derivatives with 4-chlorothiophenol. Catalytic methods using Lewis acids like FeCl₃ in chlorination reactions are effective, with optimization through temperature control (60–80°C) and inert atmospheres to prevent sulfanyl group oxidation. Reaction progress can be monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound, and what characteristic signals should be observed?

  • Answer : ¹H and ¹³C NMR are critical for identifying aromatic protons (δ 7.2–8.0 ppm), the methyl group (δ ~2.5 ppm), and sulfanyl-linked carbons. IR spectroscopy confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-S bond (650–700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion .

Q. How is the crystal structure of this compound determined, and what software tools facilitate refinement?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is used, with data refinement via SHELXL. Key parameters include R-factors (<5%) and electron density maps to validate atomic positions. SHELXTL interfaces with diffraction hardware for real-time analysis .

Advanced Research Questions

Q. What reaction pathways govern the oxidation of the sulfanyl group in this compound, and how do these pathways influence derivative formation?

  • Answer : Controlled oxidation with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) converts the sulfanyl group to sulfoxide (C-S=O) or sulfone (C-SO₂) derivatives. Reaction monitoring via HPLC ensures intermediate isolation. Over-oxidation is minimized by low-temperature conditions (0–5°C) .

Q. How can discrepancies between computational predictions and experimental bioactivity data for this compound be reconciled?

  • Answer : Discrepancies may arise from solvation effects or ligand flexibility. Molecular dynamics simulations incorporating explicit solvent models (e.g., water, DMSO) improve docking accuracy. Comparative studies using site-directed mutagenesis of target proteins validate binding hypotheses .

Q. What chromatographic methods effectively separate and quantify synthetic byproducts in this compound?

  • Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) resolves byproducts. Mobile phases of acetonitrile/water (acidified with 0.1% trifluoroacetic acid) enhance resolution. Method validation includes linearity (R² > 0.99) and limit of quantification (LOQ < 0.1%) .

Q. What strategies are employed to analyze polymorphic forms, and how do these forms impact dissolution kinetics?

  • Answer : Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) distinguish polymorphs. Dissolution studies in biorelevant media (e.g., FaSSIF) show high-energy polymorphs (Form I) dissolve faster, improving bioavailability. Stability studies under accelerated conditions (40°C/75% RH) guide form selection .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting bioactivity data arise between assays, cross-validate using orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. cell-based assays).
  • Experimental Design : For structure-activity relationship (SAR) studies, systematically vary substituents on the benzoic acid core while maintaining the sulfanyl-chlorophenyl moiety as a constant .

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2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid
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2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.